6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. This compound is characterized by its complex structure, which includes chloro, fluoro, and thiazolyl functional groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized via a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of Chloro Groups: Chlorination of the chromenone core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving a thiourea derivative and a halogenated precursor.
Amination with Fluorophenylamine: The final step involves the coupling of the thiazole intermediate with 3-fluorophenylamine under basic conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the chromenone core or the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced chromenone or thiazole derivatives.
Substitution: Amino or thiol-substituted chromenone derivatives.
Scientific Research Applications
6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of these targets. For example, it may inhibit kinase enzymes by occupying the ATP-binding site, leading to the suppression of downstream signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-3-methyl-2-(trifluoromethyl)pyrimido[5,4-d]pyrimidin-4(3H)-one: Another chlorinated heterocyclic compound with potential biological activities.
(S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: A related compound used as an intermediate in the synthesis of pharmaceuticals.
Uniqueness
6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one is unique due to its combination of chloro, fluoro, and thiazolyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical pathways.
Properties
IUPAC Name |
6,8-dichloro-3-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O2S/c19-10-4-9-5-13(17(24)25-16(9)14(20)6-10)15-8-26-18(23-15)22-12-3-1-2-11(21)7-12/h1-8H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEKHGJXSGDLTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=NC(=CS2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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